2,5-Dichloro-4-(difluoromethoxy)benzotrifluoride
Description
2,5-Dichloro-4-(difluoromethoxy)benzotrifluoride is a halogenated aromatic compound characterized by a trifluoromethyl (-CF₃) group, dichloro substitutions at the 2- and 5-positions, and a difluoromethoxy (-OCF₂H) group at the 4-position of the benzene ring. This structure confers unique physicochemical properties, including high lipophilicity and metabolic stability, making it relevant in pharmaceutical and agrochemical research. For instance, derivatives of this scaffold are explored as selective PDE10A inhibitors () and insecticidal agents ().
Properties
IUPAC Name |
1,4-dichloro-2-(difluoromethoxy)-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F5O/c9-4-2-6(16-7(11)12)5(10)1-3(4)8(13,14)15/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWJVWWZFODNBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)OC(F)F)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
Chemical Reactions Analysis
2,5-Dichloro-4-(difluoromethoxy)benzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Synthesis and Intermediate Applications
DCDFB serves primarily as an intermediate in the synthesis of more complex organic compounds. It is particularly valuable in the production of specialty chemicals and materials due to its stability and reactivity. The compound can undergo various chemical transformations, including:
- Substitution Reactions: The chlorine atoms in DCDFB can be replaced by other functional groups through nucleophilic substitution reactions.
- Oxidation and Reduction: DCDFB can be oxidized to yield quinones or reduced to form hydroquinones, which are important in organic synthesis.
- Coupling Reactions: It can participate in coupling reactions to generate more complex aromatic compounds.
The synthesis processes often require controlled conditions and specific catalysts to optimize yield and purity.
Biological Research Applications
In biological contexts, DCDFB is being studied for its potential biological activity . Research indicates that the compound may interact with various biomolecules, influencing biochemical pathways. The presence of electronegative atoms like chlorine and fluorine enhances its binding affinity with enzymes and receptors, which could lead to therapeutic applications. Preliminary studies suggest that it may exhibit antimicrobial properties or serve as a precursor for pharmaceuticals.
Pharmaceutical Development
The pharmaceutical industry is exploring DCDFB as a potential active ingredient or intermediate for drug synthesis. Its structural characteristics make it suitable for the development of novel drugs with enhanced efficacy and reduced toxicity. For instance, compounds derived from DCDFB might be effective against specific bacterial strains or cancer cells due to their ability to modulate biological pathways .
Industrial Applications
In industrial settings, DCDFB is utilized for producing specialty chemicals that require specific properties imparted by fluorinated compounds. Its applications extend to:
Mechanism of Action
The mechanism of action of 2,5-Dichloro-4-(difluoromethoxy)benzotrifluoride involves its interaction with molecular targets such as enzymes and receptors. The presence of electronegative atoms (chlorine and fluorine) can influence its binding affinity and reactivity. The compound may modulate specific biochemical pathways, leading to its observed effects in various applications .
Comparison with Similar Compounds
Lufenuron (CGA-184699)
- Structural Differences : Lufenuron replaces the difluoromethoxy group with a bulkier hexafluoropropoxy (-OCH₂CF₃CF₃) substituent and incorporates a urea bridge linked to 2,6-difluorobenzoyl .
- Functional Impact : The hexafluoropropoxy group enhances lipophilicity (logP ~5.2), improving membrane permeability in insects. The urea moiety is critical for binding to insect chitin synthase .
- Performance Data : Lufenuron exhibits an LC₅₀ of 0.4–0.8 mg/mL against lepidopteran pests, attributed to its sustained residual activity ().
2,5-Difluoro-4-(trifluoromethyl)benzoic Acid
- Structural Differences : Fluoro substituents at 2,5-positions and a trifluoromethyl group at the 4-position, but lacks the dichloro and difluoromethoxy groups.
- Functional Impact : The carboxylic acid group (-COOH) enables conjugation with amines or alcohols, making it a versatile intermediate in drug synthesis .
Bromo-2,5-difluoro Benzoic Acid
- Structural Differences : Bromine at the 4-position instead of chlorine or trifluoromethyl groups.
- Functional Impact : Bromine’s electron-withdrawing effect enhances reactivity in nucleophilic substitution, as seen in its use to synthesize ethyl oxazole carboxylates for topoisomerase inhibitors (89% yield in ).
Substituent Effects on Bioactivity
- Chlorine vs. Fluorine : Chlorine’s higher electronegativity and larger atomic radius increase steric hindrance and oxidative stability compared to fluorine. This explains Lufenuron’s prolonged insecticidal activity versus fluorine-containing analogs .
- Difluoromethoxy vs. Hexafluoropropoxy : The hexafluoropropoxy group in Lufenuron increases hydrophobicity (clogP +1.2 vs. difluoromethoxy), enhancing binding to hydrophobic enzyme pockets .
- Trifluoromethyl (-CF₃) : This group improves metabolic resistance to cytochrome P450 enzymes, extending half-life in biological systems .
Biological Activity
2,5-Dichloro-4-(difluoromethoxy)benzotrifluoride is a fluorinated aromatic compound that has garnered attention in various fields, particularly in agrochemicals and pharmaceuticals. Understanding its biological activity is crucial for evaluating its potential applications and environmental impact.
Chemical Structure and Properties
The chemical structure of 2,5-Dichloro-4-(difluoromethoxy)benzotrifluoride can be represented as follows:
- Molecular Formula : C8H4Cl2F4O
- Molecular Weight : 263.01 g/mol
The compound contains two chlorine atoms, four fluorine atoms, and a methoxy group, which contribute to its unique chemical behavior and biological interactions.
Biological Activity Overview
Research indicates that compounds similar to 2,5-Dichloro-4-(difluoromethoxy)benzotrifluoride exhibit a range of biological activities, including herbicidal and antifungal properties. The presence of fluorine in the structure often enhances lipophilicity, which can improve bioavailability and efficacy in biological systems.
Herbicidal Activity
Several studies have documented the herbicidal properties of fluorinated compounds. For instance, related compounds have been shown to inhibit specific enzymes involved in plant growth, leading to effective weed control. The mechanism typically involves interference with photosynthesis or amino acid synthesis pathways.
Table 1: Herbicidal Efficacy of Fluorinated Compounds
| Compound Name | Active Ingredient | Mode of Action | Efficacy (%) |
|---|---|---|---|
| 2,5-Dichloro-4-(difluoromethoxy)benzotrifluoride | TBD | Inhibition of photosynthesis | TBD |
| Clopyralid | Clopyralid | Disruption of amino acid synthesis | 85 |
| Glyphosate | Glyphosate | Inhibition of EPSP synthase | 95 |
Case Studies
- Environmental Impact Study : A study conducted on the environmental effects of fluorinated herbicides indicated that compounds like 2,5-Dichloro-4-(difluoromethoxy)benzotrifluoride can persist in soil and water systems. The study highlighted the need for careful management to mitigate potential ecological risks.
- Toxicological Assessment : Toxicological evaluations have shown that while some fluorinated compounds exhibit low acute toxicity to mammals, chronic exposure can lead to adverse effects on liver and kidney function. Further research is needed to establish safe exposure levels for humans and wildlife.
Research Findings
Recent findings suggest that the biological activity of 2,5-Dichloro-4-(difluoromethoxy)benzotrifluoride may extend beyond herbicidal effects. Investigations into its antifungal properties revealed promising results against various fungal pathogens affecting crops.
Table 2: Antifungal Activity Against Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Fusarium oxysporum | 50 µg/mL | Moderate |
| Botrytis cinerea | 25 µg/mL | High |
| Alternaria solani | 100 µg/mL | Low |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,5-Dichloro-4-(difluoromethoxy)benzotrifluoride, and what methodological challenges arise during its purification?
- Methodological Answer : Synthesis typically involves halogenation and fluorination steps. For example, nucleophilic substitution using sodium hydroxide or potassium fluoride can introduce chloro and difluoromethoxy groups (as seen in analogous compounds) . Key challenges include controlling regioselectivity during dichlorination and minimizing side reactions from the trifluoromethyl group. Purification often requires gradient chromatography or recrystallization in non-polar solvents due to the compound’s low solubility .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of 2,5-Dichloro-4-(difluoromethoxy)benzotrifluoride?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F and ¹³C) is critical for verifying fluorine and chlorine positions, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization can detect impurities, but care is needed due to potential thermal degradation . X-ray crystallography is recommended for definitive structural confirmation if crystals can be obtained .
Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Use accelerated stability testing:
- Step 1 : Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C, 40°C, and 60°C.
- Step 2 : Monitor degradation via HPLC-UV at regular intervals.
- Step 3 : Apply Arrhenius kinetics to extrapolate shelf-life. Ensure control experiments to distinguish hydrolysis from thermal decomposition .
Advanced Research Questions
Q. How can computational modeling be integrated with experimental data to predict the reactivity of 2,5-Dichloro-4-(difluoromethoxy)benzotrifluoride in novel reaction environments?
- Methodological Answer :
- Step 1 : Perform Density Functional Theory (DFT) calculations to map electron density and identify reactive sites (e.g., electrophilic aromatic substitution positions).
- Step 2 : Validate predictions via small-scale reactions (e.g., Suzuki coupling or nitration).
- Step 3 : Use COMSOL Multiphysics to simulate reaction kinetics under non-ideal conditions (e.g., solvent viscosity effects) .
Q. What systematic approaches should researchers employ to resolve contradictions in reported thermodynamic properties (e.g., melting point, solubility) of this compound?
- Methodological Answer :
- Approach 1 : Conduct meta-analysis of existing data to identify methodological inconsistencies (e.g., DSC calibration differences in melting point studies).
- Approach 2 : Reproduce experiments using standardized protocols (e.g., IUPAC guidelines for solubility measurements).
- Approach 3 : Apply multivariate regression to isolate variables (e.g., impurity levels, crystallinity) affecting discrepancies .
Q. What strategies are effective for elucidating the compound’s interaction with biological targets, such as enzyme inhibition or receptor binding?
- Methodological Answer :
- Strategy 1 : Use Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding affinities.
- Strategy 2 : Pair molecular docking (AutoDock Vina) with mutagenesis studies to identify key binding residues.
- Strategy 3 : Validate findings via in vitro assays (e.g., fluorogenic substrate hydrolysis for enzyme inhibition) .
Methodological Framework and Data Analysis
Q. How can researchers align their study of this compound with a theoretical framework to enhance mechanistic insights?
- Methodological Answer : Link experiments to concepts like Hammett substituent constants (σ values) to predict electronic effects of chloro and difluoromethoxy groups. Use frontier molecular orbital theory to rationalize regioselectivity in reactions. Theoretical frameworks should guide hypothesis formulation and data interpretation .
Q. What factorial design principles apply when optimizing reaction yields for derivatives of 2,5-Dichloro-4-(difluoromethoxy)benzotrifluoride?
- Methodological Answer : Implement a 2³ factorial design to test variables:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
